molecular formula C10H7N5O3 B1452247 (6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid CAS No. 1158405-49-2

(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid

Cat. No. B1452247
CAS RN: 1158405-49-2
M. Wt: 245.19 g/mol
InChI Key: CVQNBKUADAGRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid (OPPT) is an organic compound that has been studied for its potential applications in scientific research. OPPT is a derivative of pyrazolopyridine and is a member of the triazine family. OPPT has been used in various laboratory experiments and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Cancer Research: CDK2 Inhibition

The compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer therapy. CDK2 inhibitors can selectively target tumor cells, and derivatives of this compound have shown superior cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range . This suggests its potential use in developing new anticancer drugs.

Molecular Modeling and Drug Design

Molecular docking simulations have confirmed that derivatives of MFCD13816220 fit well into the CDK2 active site, forming essential hydrogen bonds with key amino acids like Leu83. This indicates that the compound could be used in molecular modeling studies to design more potent CDK2 inhibitors with improved pharmacokinetic properties .

Cell Cycle Progression Studies

The compound has been shown to cause significant alterations in cell cycle progression, particularly in HCT cells. This effect is crucial for understanding the mechanisms of action of potential anticancer agents and could lead to the development of novel therapies that target the cell cycle .

Apoptosis Induction

Further investigations into MFCD13816220 derivatives have revealed their ability to induce apoptosis within cancer cells. This is a desirable trait for anticancer drugs as it leads to the programmed death of tumor cells, thereby preventing their proliferation .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for the synthesis of various heterocyclic compounds, such as tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. These heterocycles are of interest due to their biological properties and potential pharmaceutical applications .

Tautomerization Studies

MFCD13816220 and its derivatives present a high degree of tautomerization, which is a reversible chemical reaction that results in the migration of a hydrogen atom and a switch of a single bond and an adjacent double bond. Studying this behavior can provide insights into the stability and reactivity of pharmaceutical compounds .

properties

IUPAC Name

2-(10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O3/c16-8(17)5-14-4-2-6-9(10(14)18)13-12-7-1-3-11-15(6)7/h1-4H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQNBKUADAGRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid
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(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid
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(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid
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(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid
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(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid
Reactant of Route 6
(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid

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